

An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine

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Compound of Interest

Compound Name: 2-Bromo-4-ethynylpyridine

Cat. No.: B1292485

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CAS Number: 1196156-17-8

This technical guide provides a comprehensive overview of **2-Bromo-4-ethynylpyridine**, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for **2-Bromo-4-ethynylpyridine** is not extensively published, the following table summarizes its known properties and predicted characteristics based on analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source/Notes
CAS Number	1196156-17-8	[1] [2]
Molecular Formula	C ₇ H ₄ BrN	[2] [3] [4]
Molecular Weight	182.02 g/mol	[3] [4]
Appearance	Powder or liquid	[2]
Purity	Typically ≥97%	[2]
Storage	Store in a tightly closed container	[2]
Solubility	Soluble in common organic solvents	Inferred from structurally similar compounds.
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-

Spectroscopic Data (Predicted)

Detailed experimental spectra for **2-Bromo-4-ethynylpyridine** are not readily available in public domains. The following tables provide predicted spectroscopic data based on the analysis of its functional groups and data from structurally similar compounds like 2-bromopyridine and ethynylpyridines.[\[5\]](#)

¹H NMR Spectroscopy (Predicted)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.4 - 8.6	Doublet (d)	~5.0 - 6.0
H-3	~7.5 - 7.7	Singlet (s) or narrow doublet	< 1.0
H-5	~7.3 - 7.5	Doublet (d)	~5.0 - 6.0
Ethynyl-H	~3.2 - 3.4	Singlet (s)	N/A

Predicted for a solution in CDCl_3 .

^{13}C NMR Spectroscopy (Predicted)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2	~142 - 145
C-6	~150 - 153
C-3	~128 - 131
C-5	~124 - 127
C-4	~120 - 123
Ethynyl C ($\text{C}\equiv\text{CH}$)	~80 - 83
Ethynyl C ($\text{C}\equiv\text{CH}$)	~78 - 81

Predicted for a solution in CDCl_3 .

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3250	Strong	≡C-H stretch (alkyne)
~3100 - 3000	Medium	Aromatic C-H stretch
~2150 - 2100	Weak	C≡C stretch (alkyne)
~1570 - 1550	Strong	C=C/C=N stretching (pyridine ring)
~1450 - 1420	Strong	C=C/C=N stretching (pyridine ring)
~1100 - 1000	Medium	C-H in-plane bending
~700 - 600	Strong	C-Br stretch

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
181/183	[M] ⁺ molecular ion peak with bromine isotopic pattern (⁷⁹ Br/ ⁸¹ Br)
102	[M-Br] ⁺ fragment
76	[C ₅ H ₄ N] ⁺ fragment (pyridyl cation)

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and reactions of **2-Bromo-4-ethynylpyridine** are not widely published. However, the following sections provide representative procedures based on well-established synthetic methodologies for analogous compounds.

Synthesis of 2-Bromo-4-ethynylpyridine (Proposed)

A plausible synthetic route to **2-Bromo-4-ethynylpyridine** involves a Sonogashira coupling of a dihalogenated pyridine followed by further modifications, or a direct introduction of the ethynyl group. A common precursor would be 2,4-dibromopyridine.

Representative Protocol for Sonogashira Coupling to introduce an ethynyl group:

This protocol describes a general procedure for the Sonogashira coupling of a protected alkyne to an aryl bromide, which could be adapted for the synthesis of **2-Bromo-4-ethynylpyridine** from 2,4-dibromopyridine.

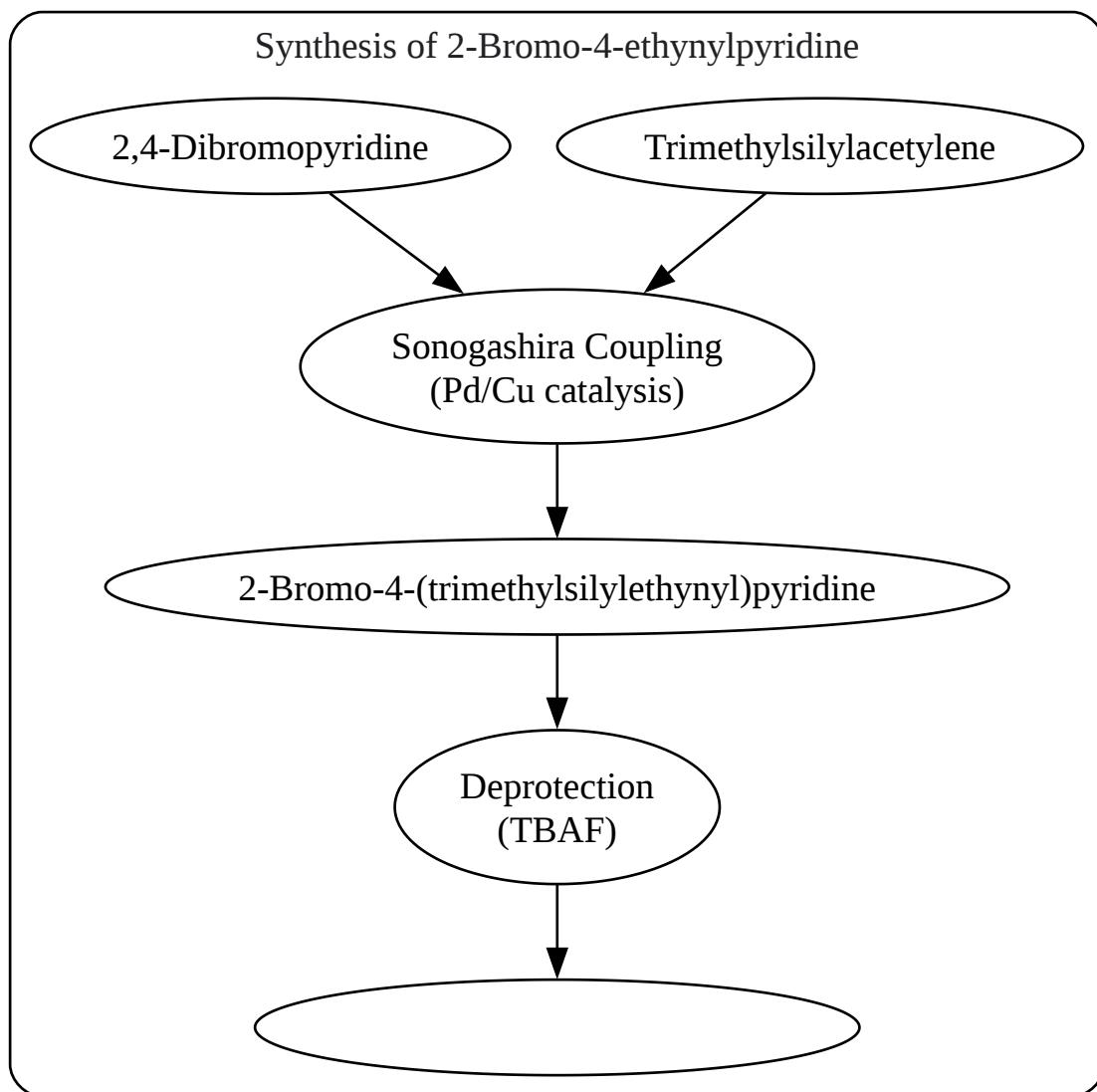
Materials:

- 2,4-Dibromopyridine (1.0 equiv)
- Trimethylsilylacetylene (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$ (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF)
- Tetrabutylammonium fluoride (TBAF) (for deprotection)

Procedure:

- To a dry, inert-atmosphere flask, add 2,4-dibromopyridine, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Add anhydrous THF and triethylamine.
- Add trimethylsilylacetylene dropwise to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours, monitoring by TLC.
- After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography to isolate the trimethylsilyl-protected intermediate.

- Dissolve the intermediate in THF and treat with TBAF to remove the trimethylsilyl protecting group.
- Work up the reaction and purify by column chromatography to yield **2-Bromo-4-ethynylpyridine**.



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Application in Sonogashira Coupling

The terminal alkyne functionality of **2-Bromo-4-ethynylpyridine** makes it an excellent substrate for further carbon-carbon bond formation via Sonogashira coupling.^{[6][7][8][9]} This

allows for the introduction of various aryl or vinyl substituents, which is a key strategy in the synthesis of complex molecules for drug discovery.[10]

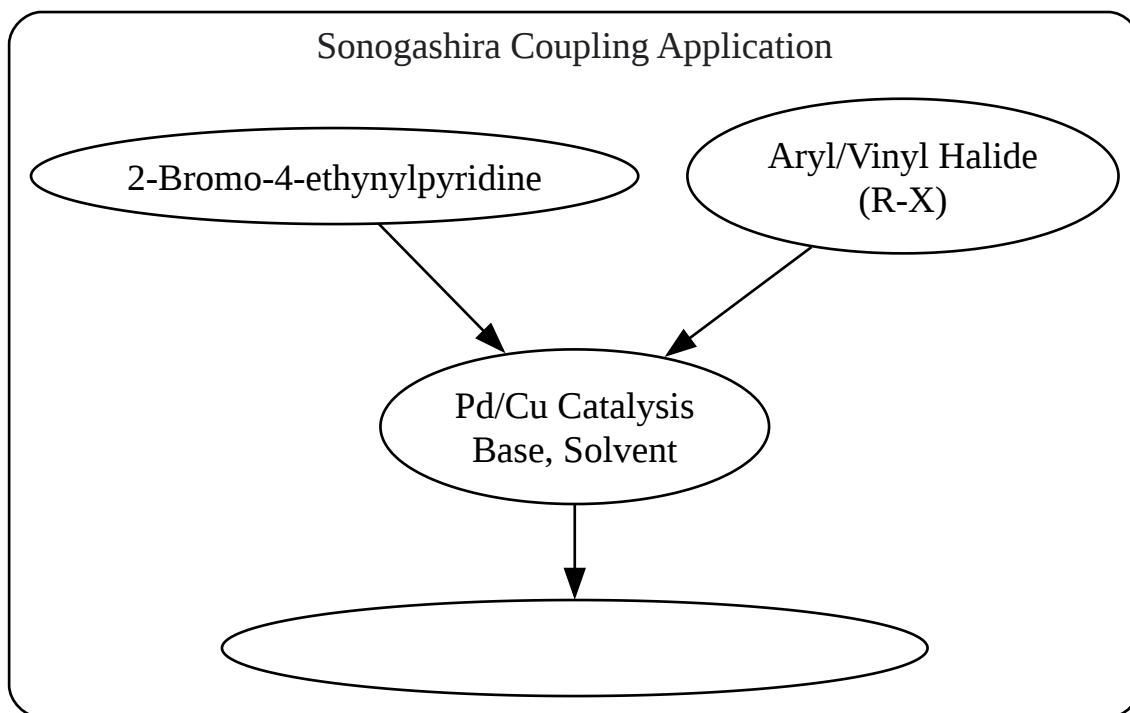
General Protocol for Sonogashira Coupling using **2-Bromo-4-ethynylpyridine**:

Materials:

- **2-Bromo-4-ethynylpyridine** (1.0 equiv)
- Aryl or vinyl halide (e.g., Iodobenzene) (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$ (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et_3N) or another suitable base
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- In a dry flask under an inert atmosphere, combine **2-Bromo-4-ethynylpyridine**, the aryl/vinyl halide, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Add the anhydrous solvent and the base.
- Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.



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Applications in Drug Discovery and Medicinal Chemistry

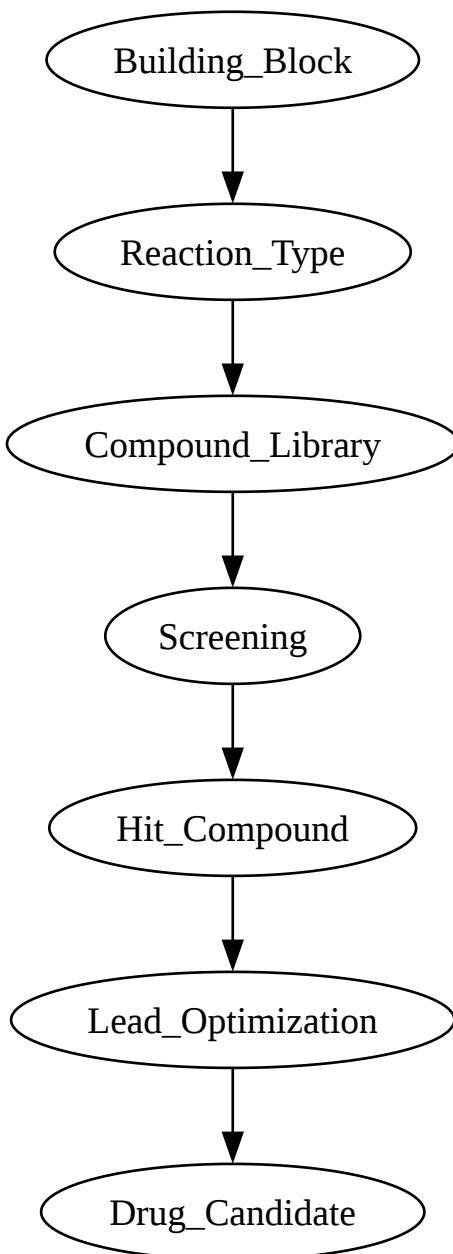
Pyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.^[11] The 2-bromopyridine moiety is a versatile intermediate in the synthesis of pharmaceuticals, particularly as a precursor for creating substituted pyridines through cross-coupling reactions.^[10]

The ethynyl group in **2-Bromo-4-ethynylpyridine** is a valuable functional handle for several reasons:

- Linear Geometry: It can act as a rigid linker to orient other functional groups in a specific direction, which is crucial for binding to biological targets.
- Reactivity: As demonstrated, it readily participates in Sonogashira coupling reactions, allowing for the facile introduction of molecular diversity.

- Bioisostere: In some contexts, the ethynyl group can act as a bioisostere for other chemical groups.

While no specific biological targets for **2-Bromo-4-ethynylpyridine** itself have been reported in the available literature, its structural motifs are found in molecules targeting various diseases. For instance, substituted pyridines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs.^[12] The general structure of **2-Bromo-4-ethynylpyridine** makes it an attractive starting material for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.



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Safety Information

Detailed toxicology data for **2-Bromo-4-ethynylpyridine** is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

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